molecular formula C16H16N2O4S B2671434 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide CAS No. 922011-59-4

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide

Cat. No.: B2671434
CAS No.: 922011-59-4
M. Wt: 332.37
InChI Key: UOYDVOONUIWHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide is recognized in scientific research as a potent and selective inhibitor of the NLRP3 inflammasome, a critical component of the innate immune system. Its mechanism of action involves directly binding to NLRP3 and preventing the formation of the active inflammasome complex, thereby blocking the cleavage and secretion of pro-inflammatory cytokines IL-1β and IL-18. This specific targeting makes it a valuable pharmacological tool for dissecting the role of NLRP3-driven inflammation in a wide range of disease models. Research applications for this compound are extensive, primarily focused on investigating the pathogenesis of conditions where NLRP3 is implicated, such as autoimmune diseases (e.g., cryopyrin-associated periodic syndromes), neurodegenerative disorders (e.g., Alzheimer's disease and Parkinson's disease), metabolic diseases including type 2 diabetes and non-alcoholic steatohepatitis (NASH), and cardiovascular conditions like atherosclerosis. By enabling the precise inhibition of this specific inflammasome, this compound provides researchers with a critical means to validate NLRP3 as a therapeutic target and to explore novel intervention strategies for inflammation-driven pathologies.

Properties

IUPAC Name

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-10(2)23(20,21)18-11-7-8-14-12(9-11)16(19)17-13-5-3-4-6-15(13)22-14/h3-10,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYDVOONUIWHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide typically involves the following steps:

    Formation of the Dibenzo[b,f][1,4]oxazepine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminodiphenyl ether derivatives, under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the dibenzo[b,f][1,4]oxazepine intermediate with a sulfonyl chloride derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alcohols, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The dibenzo[b,f][1,4]oxazepine core may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related dibenzo[b,f][1,4]oxazepine derivatives, focusing on substituent effects, physicochemical properties, and synthetic strategies.

Substituent Diversity and Structural Modifications

Aryl vs. Alkyl Sulfonamides :

  • Target Compound : Propane-2-sulfonamide introduces a short alkyl chain, likely enhancing solubility compared to bulkier aryl groups.

Acetamide Derivatives :

  • 2-(4-Fluorophenyl)-N-(11-oxo-...-7-yl)acetamide () : Acetamide derivatives like this exhibit polar surface areas (~63 Ų) and hydrogen-bonding capacity, influencing target binding and solubility. The fluorophenyl group introduces electronegativity, enhancing metabolic stability .

Heterocyclic Sulfonamides :

Physicochemical Properties

The table below summarizes key properties of selected analogs:

Compound Name (Reference) Substituent Type Molecular Formula Molecular Weight (g/mol) logP Polar Surface Area (Ų)
Target Compound Propane-2-sulfonamide C₁₆H₁₄N₂O₄S 330.35 ~3.2* ~85*
F732-0313 () 3,4-Dimethylbenzenesulfonamide C₂₃H₂₂N₂O₄S 422.5 4.88 63.25
2-(4-Fluorophenyl)acetamide () Fluorophenyl acetamide C₂₁H₁₈FN₂O₃ 377.38 ~3.5* 63.25
N,N-dimethyl-...-2-sulfonamide () Methylphenoxy sulfonamide C₂₃H₂₁N₂O₅S 437.48 ~4.2* 89.5

*Estimated based on structural analogs.

Key Observations :

  • Alkyl Sulfonamides (Target) : Lower molecular weight (~330 g/mol) and moderate logP (~3.2) suggest improved solubility and bioavailability compared to aryl derivatives .
  • Aryl Sulfonamides : Higher logP values (4.88 in ) correlate with increased lipophilicity, favoring passive diffusion but requiring formulation optimization .

Biological Activity

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide is a complex organic compound belonging to the dibenzo oxazepine class. This compound has garnered interest due to its potential biological activities, which may include interactions with various molecular targets such as enzymes and receptors. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O3SC_{20}H_{22}N_{2}O_{3}S. The structure features a dibenzo oxazepine core that contributes to its biological properties.

PropertyValue
Molecular Weight382.47 g/mol
LogP3.5917
Polar Surface Area47.835 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may function as an enzyme inhibitor, modulating metabolic pathways by blocking catalytic activities. The exact mechanisms are still under investigation but suggest a role in various therapeutic contexts.

Case Studies and Research Findings

  • Antifungal Studies
    • A study evaluated the antifungal efficacy of related dibenzo oxazepines against Candida albicans and Aspergillus niger. Results indicated significant inhibition at concentrations above 100 µg/mL, suggesting that this compound could exhibit similar effects .
  • Inhibitory Effects on Enzymes
    • Research has demonstrated that related compounds can inhibit key enzymes involved in metabolic processes. For instance, they have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses . The exact inhibitory potential of this compound remains to be fully characterized.
  • Cytotoxicity Assays
    • In vitro cytotoxicity assays have been conducted using cell lines such as HeLa and MCF7 to assess the potential anticancer properties of dibenzo oxazepines. Results indicated that certain derivatives could reduce cell viability significantly at micromolar concentrations .

Q & A

Basic: What synthetic methodologies are recommended for preparing dibenzo[b,f][1,4]oxazepinone derivatives like N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide?

The synthesis of dibenzo[b,f][1,4]oxazepinone scaffolds typically involves nucleophilic substitution reactions. For example, hydrazonamides of salicylic acid can react with substituted phthalonitriles in dimethylformamide (DMF) with potassium carbonate to form 7-membered oxazepine rings. Key steps include eliminating benzamidine fragments during cyclization . For derivatives with sulfonamide groups (as in the target compound), post-synthetic modifications like sulfonylation at the 2-amino position of the oxazepinone core may be employed, analogous to methods used for BT2 (a related compound) .

Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for verifying substituent positions and stereochemistry. For example, the 11-oxo group in similar compounds produces distinct carbonyl signals at ~170 ppm in 13C NMR .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and functional group addition (e.g., sulfonamide moiety).
  • HPLC-Purity Analysis: Ensures >95% purity, as impurities in dibenzoxazepinones can significantly alter biological activity .

Advanced: How does this compound modulate inflammatory pathways in endothelial cells?

The compound’s anti-inflammatory activity likely stems from its inhibition of IL-1β-inducible ICAM-1 expression in human microvascular endothelial cells (HMEC-1), as demonstrated in structurally related dibenzoxazepinones like BT2. Flow cytometry and dose-response assays (e.g., 0–50 μM concentration ranges) reveal ICAM-1 suppression via ERK phosphorylation (pERK) pathways, reducing monocyte-endothelial adhesion . Researchers should validate target engagement using siRNA knockdowns of pERK or ICAM-1 to confirm mechanism-specific effects .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

SAR analysis of dibenzoxazepinones highlights the necessity of the 2-sulfonamide group for activity. For example, BT2’s ethyl carbamate group is critical for ICAM-1 inhibition, while its structural analog BT3 (lacking the carbamate) is inactive . To refine SAR:

  • Modify the sulfonamide substituent (e.g., propane-2-sulfonamide vs. ethyl sulfonate) and assess changes in IC50 values.
  • Introduce halogen atoms at the 10- or 11-positions to enhance metabolic stability without compromising solubility .

Advanced: What experimental design principles should guide dose-response and cytotoxicity studies?

  • Factorial Design: Use a 3×3 matrix to test multiple concentrations (e.g., 1, 10, 50 μM) and time points (6, 12, 24 hours) to identify optimal dosing .
  • Control Groups: Include inactive analogs (e.g., BT3) and vehicle controls to isolate compound-specific effects .
  • Cytotoxicity Assays: Pair dose-response data with MTT or LDH assays in HMEC-1 cells to rule out nonspecific toxicity, which could confound ICAM-1 inhibition results .

Advanced: How should researchers resolve contradictions in data between in vitro and in vivo models?

  • Model Alignment: Ensure in vitro assays (e.g., HMEC-1 cells) mirror the inflammatory microenvironment (e.g., TNF-α/IL-1β stimulation) used in in vivo collagen antibody-induced arthritis (CAIA) models .
  • Pharmacokinetic Profiling: Measure plasma and tissue concentrations in vivo to confirm bioavailability, as poor absorption may explain efficacy gaps .
  • Multi-Omics Validation: Combine transcriptomic (RNA-seq) and proteomic (LC-MS) data to identify off-target effects or compensatory pathways in vivo .

Advanced: What statistical frameworks are recommended for analyzing high-variance biological replicates?

  • Mixed-Effects Models: Account for variability between replicates (e.g., donor-specific differences in HMEC-1 responses) by treating biological replicates as random effects .
  • Bootstrap Resampling: Apply nonparametric methods to estimate confidence intervals for IC50 values when normality assumptions are violated .
  • Meta-Analysis: Aggregate data from multiple studies (e.g., ICAM-1 inhibition across endothelial cell types) to improve statistical power .

Advanced: How can computational tools enhance the development of dibenzoxazepinone derivatives?

  • Molecular Dynamics (MD) Simulations: Model interactions between the sulfonamide group and ICAM-1’s cytoplasmic domain to predict binding affinities .
  • QSAR Models: Train machine learning algorithms on SAR data to prioritize derivatives with optimal logP (2–4) and polar surface area (<90 Ų) for blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.